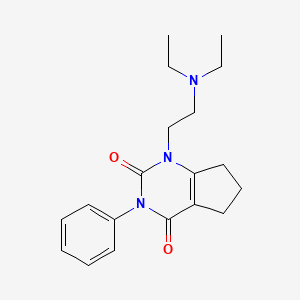
1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a cyclopentapyrimidine core with various functional groups attached, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl- typically involves multi-step organic reactions. The process may start with the formation of the cyclopentapyrimidine ring, followed by the introduction of the diethylaminoethyl and phenyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary from mild to extreme temperatures and pressures, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentapyrimidine derivatives: Compounds with similar core structures but different functional groups.
Pyrimidine derivatives: Compounds with a pyrimidine ring, often studied for their biological activity.
Phenyl-substituted heterocycles: Compounds with a phenyl group attached to a heterocyclic ring.
Uniqueness
1H-Cyclopentapyrimidine-2,4(3H,5H)-dione, 6,7-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl- is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
49786-56-3 |
|---|---|
Fórmula molecular |
C19H25N3O2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethyl]-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H25N3O2/c1-3-20(4-2)13-14-21-17-12-8-11-16(17)18(23)22(19(21)24)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3 |
Clave InChI |
DTHBVEYHUBAOSE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C2=C(CCC2)C(=O)N(C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





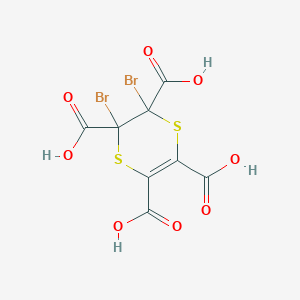
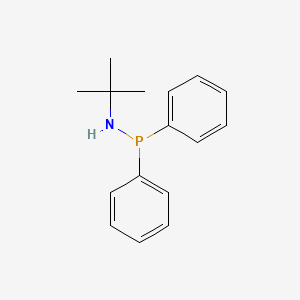

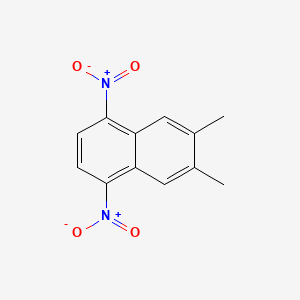
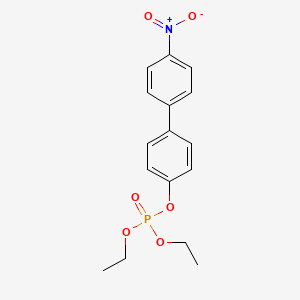
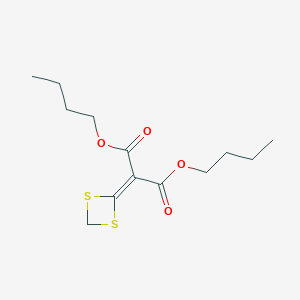

![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
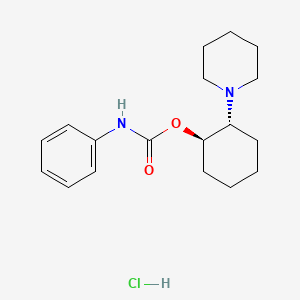
![Pyrano[3,4-b]indole-1-acetic acid, 8-chloro-1-ethyl-1,3,4,9-tetrahydro-](/img/structure/B14666127.png)
